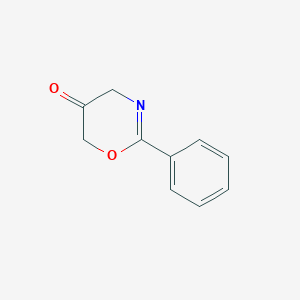
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazin-5(6H)-one, 2-phenyl- is a heterocyclic compound containing an oxazinone ring with a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenyl isocyanate with a suitable β-keto ester in the presence of a base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Catalyst: Base such as triethylamine or sodium hydride
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxazinone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DCM, room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-1,3-Oxazin-5(6H)-one, 2-methyl-
- 4H-1,3-Oxazin-5(6H)-one, 2-ethyl-
- 4H-1,3-Oxazin-5(6H)-one, 2-propyl-
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 2-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the phenyl group may enhance its stability and interaction with specific molecular targets.
Propiedades
Número CAS |
75135-08-9 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-phenyl-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H9NO2/c12-9-6-11-10(13-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
HYIAGINGBATRHV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)COC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





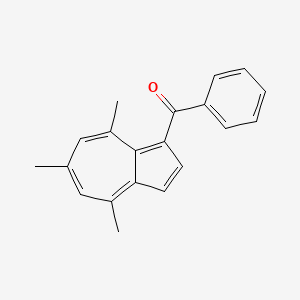
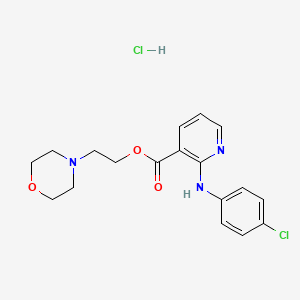



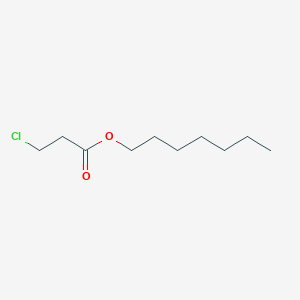


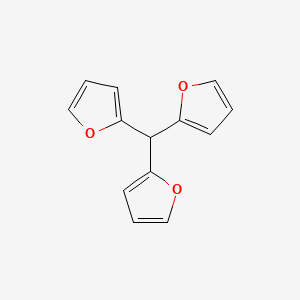
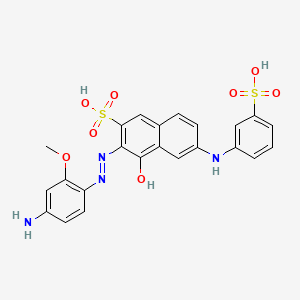
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
